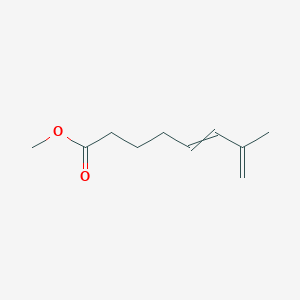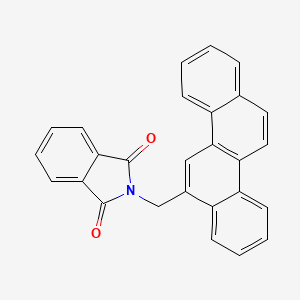![molecular formula C12H29NO3SSi B12576226 N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine CAS No. 191720-19-1](/img/structure/B12576226.png)
N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine is a unique organosilane compound that combines both sulfur and silicon functionalities. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. Its structure allows it to act as a coupling agent, facilitating the bonding between organic and inorganic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of 3-(trimethoxysilyl)propan-1-amine with a butylsulfanyl ethyl derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common solvents used include toluene or dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Alkylated or acylated amine derivatives.
Hydrolysis: Silanols and siloxanes.
Aplicaciones Científicas De Investigación
N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the functionalization of biomolecules for surface immobilization.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to improve the mechanical properties and durability of composites
Mecanismo De Acción
The mechanism of action of N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The butylsulfanyl ethyl group can interact with organic molecules through various chemical reactions, enhancing the overall stability and functionality of the compound .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethoxysilyl)propylamine: Similar in structure but lacks the butylsulfanyl group.
N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine: Contains an additional amino group, providing different reactivity and applications.
(N,N-Diethyl-3-aminopropyl)trimethoxysilane: Features diethyl groups instead of the butylsulfanyl group, affecting its chemical properties and applications.
Uniqueness
N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine is unique due to the presence of both sulfur and silicon functionalities, allowing it to act as a versatile coupling agent. Its ability to form stable bonds with a wide range of substrates makes it particularly valuable in the development of advanced materials and biomedical applications .
Propiedades
Número CAS |
191720-19-1 |
|---|---|
Fórmula molecular |
C12H29NO3SSi |
Peso molecular |
295.52 g/mol |
Nombre IUPAC |
N-(2-butylsulfanylethyl)-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C12H29NO3SSi/c1-5-6-10-17-11-9-13-8-7-12-18(14-2,15-3)16-4/h13H,5-12H2,1-4H3 |
Clave InChI |
XRQRZHBOHKUMCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCCNCCC[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)


![{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B12576172.png)
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)


![N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12576201.png)
![[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid](/img/structure/B12576206.png)

![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)
![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)
